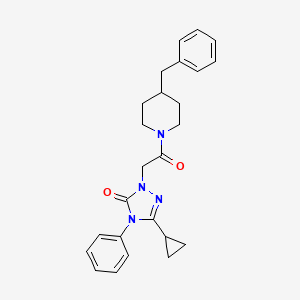
1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is a urea-based compound that has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
Scientific Research Applications
Synthesis and Characterization
A pivotal area of research involving this compound focuses on its synthesis and characterization, serving as a foundational step for further scientific exploration. Notably, research has demonstrated methodologies for the diastereoselective synthesis of related compounds, showcasing the compound's utility in creating structurally complex molecules with specific stereochemistry (Fesenko & Shutalev, 2007). Furthermore, the development of deuterium-labeled variants of similar compounds for use as internal standards in liquid chromatography-mass spectrometry (LC–MS) analysis highlights its significance in enhancing analytical precision and reliability in pharmacokinetic studies (Liang et al., 2020).
Drug Discovery and Development
The compound's relevance extends into the realm of drug discovery and development, where its structural motifs are explored for potential therapeutic applications. Research into novel series of compounds featuring the pyrimidinyl urea structure has yielded potent and selective inhibitors for specific receptor tyrosine kinases, suggesting a promising avenue for anticancer drug development (Guagnano et al., 2011). This underscores the compound's role in the synthesis of new molecular entities with potential clinical utility.
New Classes of Compounds
The exploration of new classes of compounds featuring the pyrimidin-2-yl moiety is another significant area of application. Studies have synthesized and characterized novel cyclic dipeptidyl ureas and related compounds, expanding the chemical space and understanding of pyrimidinyl-containing molecules. Such research not only enriches the chemical literature but also opens new pathways for the development of molecules with unique biological activities (Sañudo et al., 2006).
Molecular Interactions and Mechanistic Insights
The study of molecular interactions and mechanistic insights forms a crucial aspect of research involving this compound. Investigations into the crystal structure and binding behaviors of related molecules provide valuable information on their interaction mechanisms at the molecular level, which is essential for the rational design of molecules with desired biological properties (Kang et al., 2015).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(4-pyrimidin-2-yloxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-16-7-3-14(4-8-16)13-22-18(24)23-15-5-9-17(10-6-15)26-19-20-11-2-12-21-19/h2-4,7-8,11-12,15,17H,5-6,9-10,13H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGIQCUFVCCBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2689427.png)

![1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B2689431.png)
![4-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B2689432.png)



![1-[4-[2-(Methylsulfanylmethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2689439.png)




